Cas no 7229-50-7 (2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)-)

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- structure
7229-50-7 structure
Nome del prodotto:2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)-
Numero CAS:7229-50-7
MF:C32H44N2O9
MW:600.69976
CID:563612
PubChem ID:54708748

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)-
    • 2-Pyrrolidineacetamide, 4-[6-(1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran-3-yl)-1-hydroxy-4-methyl-2,4-heptadienylidene]-N,.α.-dimethyl-3,5-dioxo-1-(tetrahydro-5-hydroxy-6-methyl-2H
    • 2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-y
    • Streptolydigin
    • Antibiotic D-45
    • portamycin
    • 7229-50-7
    • NCI60_002951
    • NSC3360
    • Afragilimycin A
    • (2S)-2-{(2S,4E)-4-{(2E,4E,6R)-6-[(1R,2R,5R,6S,7R)-1,6-dimethylspiro[8,9-dioxabicyclo[3.3.1]non-3-ene-2,2'-oxiran]-7-yl]-1-hydroxy-4-methylhepta-2,4-dien-1-ylidene}-1-[(2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]-3,5-dioxopyrrolidin-2-yl}-N-methylpropanamide
    • Free acid
    • Q5849706
    • KVTPRMVXYZKLIG-NCAOFHFGSA-N
    • CHEBI:45773
    • CHEMBL1236068
    • 6MON4029Q8
    • STREPTOLYDIGIN [MI]
    • DB04785
    • 2-PYRROLIDINEACETAMIDE; PORTAMYCIN
    • CS-0083992
    • AKOS040742653
    • HY-122337
    • (2S)-2-[(2S,4E)-4-[(2E,4E,6R)-6-[(1R,3R,4S,5R,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide
    • UNII-6MON4029Q8
    • NSC 3360
    • 2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,
    • DTXSID20905083
    • 3-Pyrroline-2-acetamide, 4-(6-(1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxiran)-3-yl)-4-methyl-2,4-heptadienoyl)-3-hydroxy-N,alpha-dimethyl-5-oxo-1-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)- (VAN)
    • NSC-3360
    • 1zyr
    • NS00073491
    • 3-Pyrroline-2-acetamide, 4-(6-(1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxiran)-3-yl)-4-methyl-2,4-heptadienoyl)-3-hydroxy-N,alpha-dimethyl-5-oxo-1-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-(VAN) (8CI)
    • (2S)-2-((2S,4E)-4-((2E,4E,6R)-6-((1R,3R,4S,5R,8R)-1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxirane)-3-yl)-1-hydroxy-4-methylhepta-2,4-dienylidene)-1-((2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl)-3,5-dioxopyrrolidin-2-yl)-N-methylpropanamide
    • DTXCID001334185
    • (2S)-2-((2S,4E)-4-((2E,4E,6R)-6-((1R,2S,3R,5R,6R)-2,5-dimethylspiro(4,9-dioxabicyclo(3.3.1)non-7-ene-6,2'-oxirane)-3-yl)-1-hydroxy-4-methylhepta-2,4-dienylidene)-1-((2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl)-3,5-dioxopyrrolidin-2-yl)-N-methylpropanamide
    • (2S)-2-((2S,4E)-4-((2E,4E,6R)-6-((1R,2R,5R,6S,7R)-1,6-dimethylspiro(8,9-dioxabicyclo(3.3.1)non-3-ene-2,2'-oxiran)-7-yl)-1-hydroxy-4-methylhepta-2,4-dien-1-ylidene)-1-((2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)-3,5-dioxopyrrolidin-2-yl)-N-methylpropanamide
    • DA-67812
    • (2S)-2-[(2S,4E)-4-[(2E,4E,6R)-6-[(1R,2S,3R,5R,6R)-2,5-dimethylspiro[4,9-dioxabicyclo[3.3.1]non-7-ene-6,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide
    • 3-Pyrroline-2-acetamide, 4-(6-(1,4-dimethylspiro(2,9-dioxabicyclo(3.3.1)non-6-ene-8,2'-oxiran)-3-yl)-4-methyl-2,4-heptadienoyl)-3-hydroxy-N,alpha-dimethyl-5-oxo-1-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-(VAN)
    • Inchi: InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17-,18+,19+,20+,21+,23-,24+,26+,28-,31-,32-/m1/s1
    • Chiave InChI: KVTPRMVXYZKLIG-NCAOFHFGSA-N
    • Sorrisi: CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C

Proprietà calcolate

  • Massa esatta: 600.30482
  • Massa monoisotopica: 600.30468099g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 7
  • Complessità: 1290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 147Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1852 (rough estimate)
  • Punto di fusione: 147-148°
  • Punto di ebollizione: 659.54°C (rough estimate)
  • Punto di infiammabilità: 453.7 ℃
  • Indice di rifrazione: 1.6260 (estimate)
  • PSA: 147.16
  • LogP: 2.78890
  • Rotazione specifica: D25 -93° (c = 1.6 in chloroform)

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Informazioni sulla sicurezza

  • Tossicità:LD50 i.p. in mice: 533 mg/kg (DeBoer)

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S933893-5mg
Streptolydigin
7229-50-7 ≥98%
5mg
¥7,087.50 2022-09-28

2-Pyrrolidineacetamide,4-[(2E,4E,6R)-6-[(1R,2'R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]-3-yl]-1-hydroxy-4-methyl-2,4-heptadien-1-ylidene]-N,a-dimethyl-3,5-dioxo-1-[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]-,(aS,2S,4E)- Letteratura correlata

Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso